molecular formula C19H12FNO5S B2561940 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate CAS No. 865613-48-5

1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate

Cat. No.: B2561940
CAS No.: 865613-48-5
M. Wt: 385.37
InChI Key: VAMYYEHHWYEPEH-UHFFFAOYSA-N
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Description

1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[de]isoquinoline core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted phthalic anhydride and an amine.

    Introduction of the dioxo groups: The dioxo groups can be introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide.

    Sulfonation: The sulfonate group can be introduced by reacting the intermediate with 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carbonyl-containing compounds, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antiviral drugs.

    Materials Science: The compound’s unique structural features make it suitable for use in the design of organic semiconductors and other advanced materials.

    Chemical Sensors: Its ability to undergo specific chemical reactions makes it useful in the development of chemosensors for detecting various analytes.

Mechanism of Action

The mechanism of action of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl benzenesulfonate: Lacks the fluorine and methyl groups, which may affect its reactivity and applications.

    1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-chloro-2-methylbenzenesulfonate: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical properties.

Uniqueness

1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate is unique due to the presence of the fluorine atom, which can enhance its reactivity and potential applications in various fields. The combination of the benzo[de]isoquinoline core with the sulfonate group also contributes to its distinct chemical behavior.

Properties

IUPAC Name

(1,3-dioxobenzo[de]isoquinolin-2-yl) 4-fluoro-2-methylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FNO5S/c1-11-10-13(20)8-9-16(11)27(24,25)26-21-18(22)14-6-2-4-12-5-3-7-15(17(12)14)19(21)23/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMYYEHHWYEPEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)ON2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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